![molecular formula C19H19F3N2O2S B2946593 3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide CAS No. 1235663-24-7](/img/structure/B2946593.png)
3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide is an organic compound that features a phenylsulfanyl group, a trifluoroethyl carbamoyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the phenylsulfanyl group, followed by the introduction of the trifluoroethyl carbamoyl group, and finally the formation of the propanamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide backbone can be reduced to form corresponding alcohols.
Substitution: The trifluoroethyl carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group may interact with thiol-containing enzymes, while the trifluoroethyl carbamoyl group may enhance the compound’s binding affinity to certain receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(phenylsulfanyl)-4-penten-1-ol: Shares the phenylsulfanyl group but differs in the backbone structure.
1-phenyl-1-(phenylsulfanyl)-4-penten-2-ol: Similar phenylsulfanyl group with a different substitution pattern.
2-methyl-3-(phenylsulfanyl)-4-penten-2-ol: Contains a phenylsulfanyl group with a different alkyl substitution.
Uniqueness
3-(phenylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)propanamide is unique due to the presence of the trifluoroethyl carbamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, binding affinity, and overall activity compared to similar compounds.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c20-19(21,22)13-23-18(26)12-14-6-8-15(9-7-14)24-17(25)10-11-27-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVATYHXCGNKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


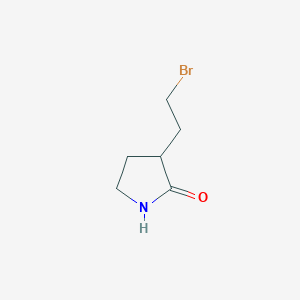
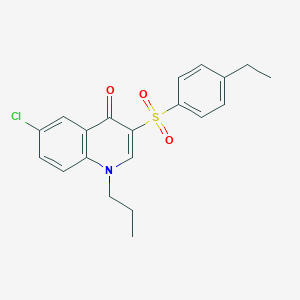
![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)
![N-[2-[2-[2-(Dimethylamino)-2-oxoethyl]anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2946519.png)
![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)
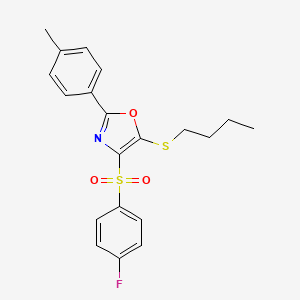
![[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl](morpholino)methanone](/img/structure/B2946525.png)
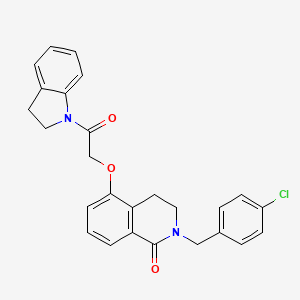
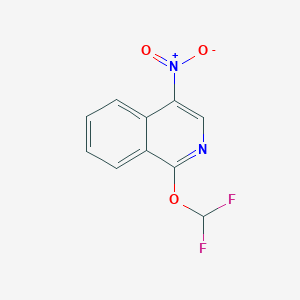
![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]-3,4-dihydroquinazolin-4-one](/img/structure/B2946530.png)
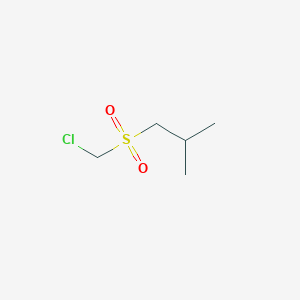
![4-METHYL-2-(PHENYLAMINO)-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2946533.png)
